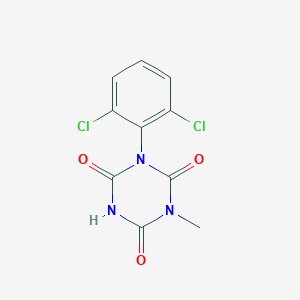
1-(2,6-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and diverse applications. It belongs to the class of triazinane derivatives, which are characterized by a triazine ring—a six-membered ring containing three nitrogen atoms. The presence of the 2,6-dichlorophenyl group and the methyl group on the triazine ring significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorobenzonitrile with methylamine under controlled conditions to form the intermediate 2,6-dichlorophenylmethylamine. This intermediate is then reacted with cyanuric chloride in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The triazine ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the triazine ring.
Hydrolysis Products: Breakdown products of the triazine ring, including amines and carboxylic acids.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione
- 1-(2,6-Difluorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione
- 1-(2,6-Dichlorophenyl)-3-ethyl-1,3,5-triazinane-2,4,6-trione
Comparison: 1-(2,6-Dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the methyl group. These structural features influence its reactivity and interaction with other molecules, making it distinct from similar compounds. For instance, the dichlorophenyl group enhances its electron-withdrawing properties, affecting its behavior in substitution reactions compared to difluorophenyl or ethyl-substituted analogs.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O3/c1-14-8(16)13-9(17)15(10(14)18)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRDTYBZXMLTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)N(C1=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














